molecular formula C18H17F2NO B2751240 (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 478050-08-7

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

Cat. No. B2751240
M. Wt: 301.337
InChI Key: BRTUVYIEVZPBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, also known as FPPP, is a synthetic compound that belongs to the family of cathinones. It is a potent stimulant and has been found to have effects similar to those of other cathinones such as methylone and MDPV. FPPP has been the subject of scientific research due to its potential therapeutic applications, as well as its potential for abuse.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and crystal structure analysis of compounds related to (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further validate the molecular structures, revealing consistency with crystallographic data and highlighting the compounds' physicochemical properties (Huang et al., 2021).

Pharmacological Potential

Research into the pharmacological applications of related compounds includes the development of precipitation-resistant solution formulations to enhance in vivo exposure for early toxicology and clinical studies. Burton et al. (2012) investigated various nonaqueous solution formulations for a poorly water-soluble compound, achieving improved plasma concentrations and dose proportionality in rats, dogs, and humans, demonstrating the formulation's potential for early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Antimicrobial and Antitumoral Activities

Further research includes the synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogues and derivatives of 1,3,5-trisubstituted pyrazolines, showing promising antimycobacterial and antitumoral activities. These studies highlight the chemical versatility and potential biomedical applications of compounds structurally related to (4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone, offering insights into their role in developing new therapeutic agents (Ali & Yar, 2007); (Tang & Fu, 2018).

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c1-21-10-16(12-2-6-14(19)7-3-12)17(11-21)18(22)13-4-8-15(20)9-5-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTUVYIEVZPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

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